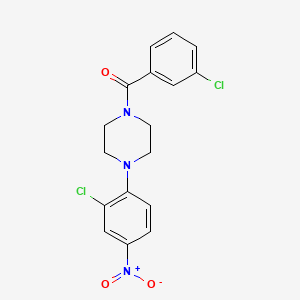
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as CNB-001, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine exerts its neuroprotective effects by modulating multiple pathways, including reducing oxidative stress, inhibiting inflammation, and enhancing mitochondrial function. 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular response to oxidative stress.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to the prevention of neuronal death and improved cognitive function. Additionally, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to enhance mitochondrial function, which can improve energy production and reduce oxidative stress. Furthermore, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have anti-apoptotic effects, which can prevent cell death.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied in animal models, which can provide valuable insights into its potential therapeutic applications. However, there are also some limitations to using 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments. The mechanism of action of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood, which can make it difficult to design experiments to test its effects. Additionally, the effects of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine may vary depending on the disease model and the dose used.
Future Directions
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Understanding the molecular pathways involved in the effects of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can provide insights into its potential therapeutic applications. Another area of research is to test the efficacy of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in clinical trials. If 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is found to be safe and effective in humans, it could be a promising therapeutic agent for neurodegenerative and inflammatory diseases. Additionally, future research could focus on optimizing the synthesis of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine to improve its yield and purity.
Synthesis Methods
The synthesis of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine involves the reaction of 3-chlorobenzoic acid with 2-chloro-4-nitroaniline in the presence of a base, followed by the reaction with piperazine. The final product is obtained after purification by column chromatography. The synthesis of 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been optimized to achieve high yields and purity.
Scientific Research Applications
1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been tested in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, and has shown promising results in reducing neuronal death and improving cognitive function. Additionally, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis and arthritis. Furthermore, 1-(3-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)16-5-4-14(22(24)25)11-15(16)19/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFPYWFPIZOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
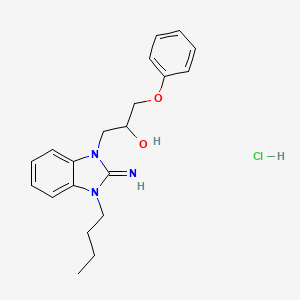
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
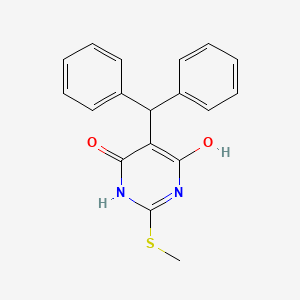
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
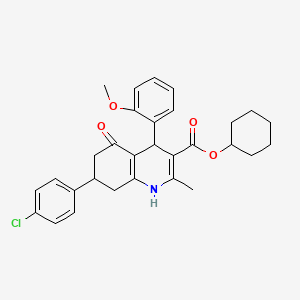
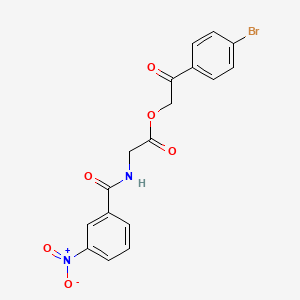
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
